4,4,5,5-Tetramethyl-2-(8-(trifluoromethyl)naphthalen-1-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-[8-(trifluoromethyl)-1-naphthalenyl]-1,3,2-Dioxaborolane is a boronic ester compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a naphthalene ring substituted with a trifluoromethyl group. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[8-(trifluoromethyl)-1-naphthalenyl]-1,3,2-Dioxaborolane typically involves the reaction of a naphthalene derivative with a boronic acid or boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[8-(trifluoromethyl)-1-naphthalenyl]-1,3,2-Dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and oxidizing agents like hydrogen peroxide. The reaction conditions vary depending on the desired product but often involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various boronic acids, borates, and substituted naphthalene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
4,4,5,5-tetramethyl-2-[8-(trifluoromethyl)-1-naphthalenyl]-1,3,2-Dioxaborolane has numerous applications in scientific research:
Chemistry: It is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boron-mediated reactions.
Medicine: Boronic esters are explored for their potential in drug delivery systems and as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[8-(trifluoromethyl)-1-naphthalenyl]-1,3,2-Dioxaborolane involves the interaction of the boron atom with other molecules. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups. This property is exploited in various chemical reactions and applications, including the formation of carbon-carbon bonds and the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is similar in structure but lacks the naphthalene ring and trifluoromethyl group.
Vinylboronic acid pinacol ester: Another boronic ester with a vinyl group, used in similar cross-coupling reactions.
Uniqueness
The presence of the trifluoromethyl-substituted naphthalene ring in 4,4,5,5-tetramethyl-2-[8-(trifluoromethyl)-1-naphthalenyl]-1,3,2-Dioxaborolane imparts unique electronic properties, making it more reactive in certain chemical reactions.
Properties
Molecular Formula |
C17H18BF3O2 |
---|---|
Molecular Weight |
322.1 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[8-(trifluoromethyl)naphthalen-1-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H18BF3O2/c1-15(2)16(3,4)23-18(22-15)13-10-6-8-11-7-5-9-12(14(11)13)17(19,20)21/h5-10H,1-4H3 |
InChI Key |
HTTAEYHLMAVMLR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3C(F)(F)F |
Origin of Product |
United States |
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